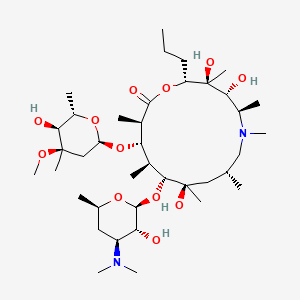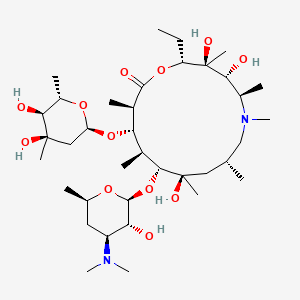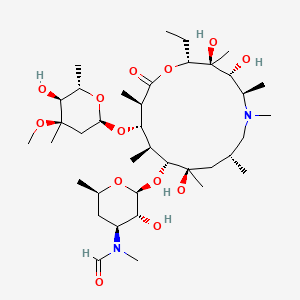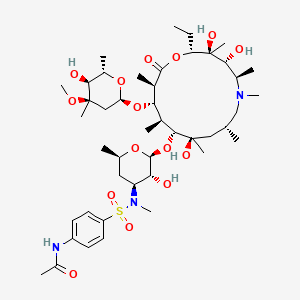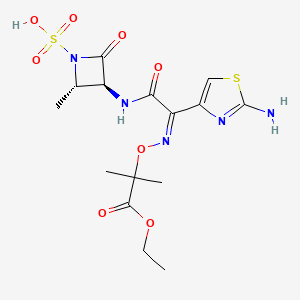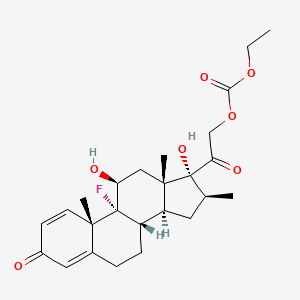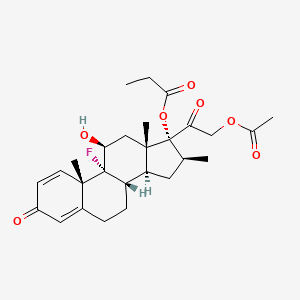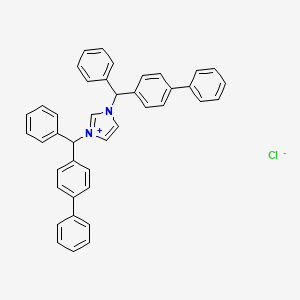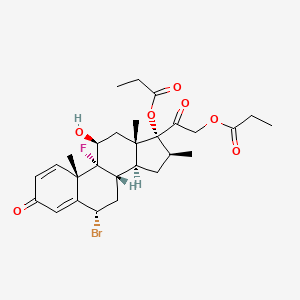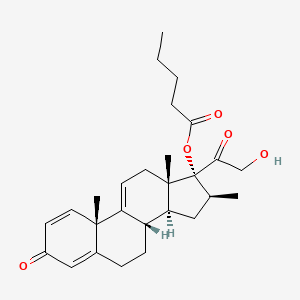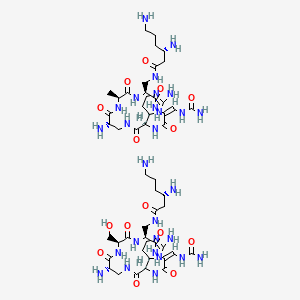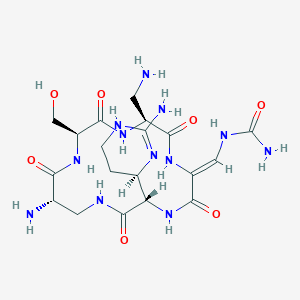
Cefoperazone Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefoperazone Impurity B is a byproduct or degradation product associated with the antibiotic cefoperazone. Cefoperazone is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Impurities such as this compound are often studied to ensure the safety, efficacy, and stability of the pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Cefoperazone Impurity B involves the synthesis of cefoperazone, followed by the isolation and identification of its impurities. The synthetic route typically includes the following steps:
Fermentation: The initial step involves the fermentation process to produce the core cephalosporin structure.
Chemical Modification: The core structure undergoes various chemical modifications to introduce specific functional groups.
Isolation of Impurities: During the synthesis of cefoperazone, impurities such as this compound are formed.
Industrial Production Methods: In industrial settings, the production of cefoperazone and its impurities involves large-scale fermentation and chemical synthesis. The process includes:
Fermentation: Large bioreactors are used for the fermentation process to produce the cephalosporin core.
Chemical Synthesis: The core structure is chemically modified in large reactors.
Purification: Impurities are separated and purified using advanced chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Cefoperazone Impurity B undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Cefoperazone Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of cefoperazone.
Biology: Helps in understanding the metabolic pathways and degradation mechanisms of cephalosporin antibiotics.
Medicine: Ensures the safety and efficacy of cefoperazone by identifying and quantifying impurities.
Industry: Used in quality control processes to monitor the purity of cefoperazone during production.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Cefoperazone Impurity A: Another impurity associated with cefoperazone, differing in its chemical structure and properties.
Cefoperazone Impurity C: Similar to Impurity B but with distinct functional groups.
Cefoperazone Impurity D: Another related impurity with unique chemical characteristics.
Uniqueness: Cefoperazone Impurity B is unique due to its specific chemical structure and the conditions under which it is formed. Its study is crucial for ensuring the overall quality and safety of cefoperazone .
Eigenschaften
CAS-Nummer |
711590-76-4 |
|---|---|
Molekularformel |
C25H26N9O8S2 |
Molekulargewicht |
644,67 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(6R,7R)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZIN-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[(4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


